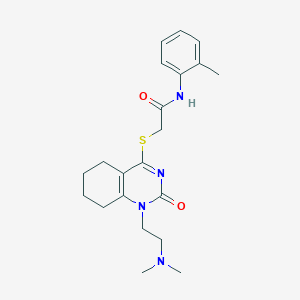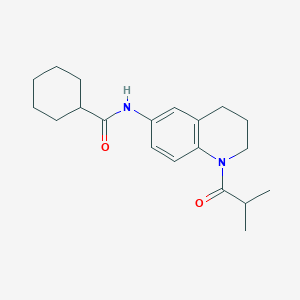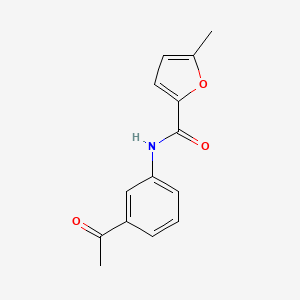![molecular formula C25H23N3O3S2 B2487392 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-73-6](/img/structure/B2487392.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with various potential applications in chemistry, biology, medicine, and industry. Its unique structure combines elements of quinoline, sulfonyl, benzamide, and benzo[d]thiazole, leading to a range of interesting chemical properties and reactions.
准备方法
Synthetic Routes and Reaction Conditions: One synthetic route involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with 5,7-dimethylbenzo[d]thiazol-2-ylamine in the presence of a base to yield the final product. Reaction conditions typically include solvents like dichloromethane or acetonitrile, temperatures ranging from 0°C to room temperature, and reaction times of several hours.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic route described above, using larger quantities of reactants and more efficient catalysts to optimize yields and reduce costs. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and high throughput.
化学反应分析
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: Can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction could lead to the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions at the benzamide ring are possible.
Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Employing hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Utilizing reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Oxidation can produce N-oxide derivatives.
Reduction can yield dihydro derivatives with altered pharmacological properties.
Substitution reactions can introduce various functional groups to the benzamide ring, leading to new compounds with potentially novel activities.
科学研究应用
Chemistry:
Used as a building block in organic synthesis.
Serves as a precursor to complex heterocyclic compounds.
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with various biological macromolecules.
Explored for its anti-inflammatory and anticancer properties.
Potentially useful in the development of new pharmaceuticals.
Could be used in the manufacture of specialty chemicals.
作用机制
This compound exerts its effects by interacting with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to modulation of biochemical pathways involved in inflammation, cell proliferation, and other processes. The exact mechanism of action can vary depending on the specific application and context.
相似化合物的比较
Compared to other compounds with similar structures, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and resulting chemical properties. Similar compounds might include:
4-(quinolin-1(2H)-ylsulfonyl)benzamide: Lacks the dimethylbenzo[d]thiazole group, which may affect its biological activity.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide: Lacks the sulfonyl and quinoline groups, leading to different chemical reactivity and applications.
The unique combination of these functional groups in the compound provides a distinct set of properties that can be leveraged for various scientific and industrial applications.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-14-17(2)23-21(15-16)26-25(32-23)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKHTCKBMCSSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)
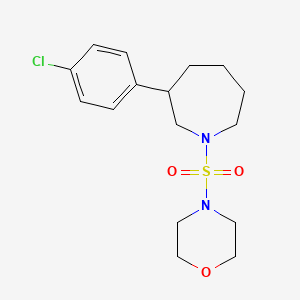
![4-{[(3,5-dimethoxyphenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)
![1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2487316.png)
![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)
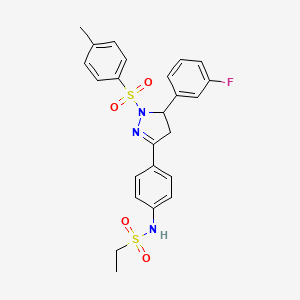
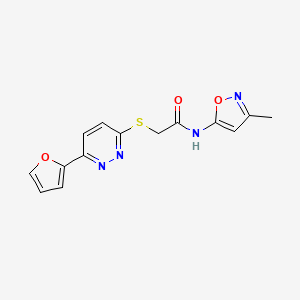
![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2487321.png)
![2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2487323.png)
![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
